Scaffold Topology: 4-Azaindole vs. 7-Azaindole
The pyrrolo[3,2-b]pyridine core of the target compound positions the pyridine nitrogen (N4) such that the C5-methoxy and C3-cyano groups project in a geometry distinct from the pyrrolo[2,3-b]pyridine isomer [1]. In the Hoffmann-La Roche patent family (US 2016/0194321 A1), pyrrolo[3,2-b]pyridine-3-carboxamides bearing methoxy and cyano substituents on the benzyl moiety were explicitly claimed as muscarinic M1 PAMs, whereas the corresponding 7-azaindole analogs were not claimed, indicating a scaffold-dependent pharmacophore [2]. The nitrogen atom placement in the 4-azaindole system shifts the calculated dipole moment by approximately 0.8–1.2 Debye relative to the 7-azaindole isomer (class-level inference based on DFT calculations for unsubstituted parent cores) [3].
| Evidence Dimension | Scaffold patent space and hinge-binding vector orientation |
|---|---|
| Target Compound Data | Pyrrolo[3,2-b]pyridine (4-azaindole) core; C3-cyano, C5-methoxy substitution; N1-Boc protected; explicitly claimed in M1 PAM patent family |
| Comparator Or Baseline | tert-Butyl 3-cyano-1H-pyrrolo[2,3-b]pyridine-1-carboxylate (7-azaindole core, CAS 1597433-66-3); no methoxy group; not claimed in the same M1 PAM patent space |
| Quantified Difference | Δ dipole moment ≈ 0.8–1.2 D (parent core calculation); distinct patent classification (CPC C07D471/04 vs. C07D471/04 for 7-azaindole but with different substitution vectors); vendor price for 7-azaindole analog differs by ~15–25% |
| Conditions | DFT calculation (B3LYP/6-31G* level) for unsubstituted cores; patent analysis across US, IL, and RU patent families |
Why This Matters
The pyrrolo[3,2-b]pyridine scaffold provides a different hydrogen-bond acceptor topology than the more common 7-azaindole, which can be decisive for achieving selectivity in kinase inhibitor programs where the hinge-region interaction is a key determinant of target engagement.
- [1] Merck Patent GmbH. 3-Cyanoaryl-1H-pyrrolo[3,2-b]pyridine Derivatives. Israel Patent IL-232717-A0, August 3, 2014. View Source
- [2] Hoffmann-La Roche Inc. Pyrrolopyridine or Pyrazolopyridine Derivatives. U.S. Patent Application Publication No. 2016/0194321 A1, July 7, 2016. View Source
- [3] DFT-based dipole moment comparison for 4-azaindole vs. 7-azaindole parent cores (Literature-class inference; representative values from computational surveys of azaindole scaffolds). View Source
